N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Lipophilicity logP Permeability

Standard N-substituted tetrahydrobenzo[b]thiophene analogs fail to isolate steric vs. lipophilic effects due to matched molecular pair gaps. This tert-butyl analog solves the problem: • Key parameters: logP 3.60, Fsp³ 0.615, single H-bond donor (HBD=1) • Enables systematic N-substituent SAR vs. parent (logP 2.32) & hydroxyethyl (logP 1.86) • 98% purity, ideal for permeability probes & metabolic stability assays • Supplied with analytical data (HPLC/LC-MS)

Molecular Formula C13H19NOS
Molecular Weight 237.36 g/mol
CAS No. 849054-12-2
Cat. No. B3157394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
CAS849054-12-2
Molecular FormulaC13H19NOS
Molecular Weight237.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC2=C(S1)CCCC2
InChIInChI=1S/C13H19NOS/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyLKWHKCNHMOQKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl Tetrahydrobenzothiophene Carboxamide for Medicinal Chemistry


N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a substituted tetrahydrobenzo[b]thiophene carboxamide featuring a sterically demanding, lipophilic tert-butyl amide substituent. The core scaffold belongs to a chemotype recognized for kinase inhibitory and lipid-modulating activities . The compound is supplied at 98% purity with a molecular weight of 237.36 g/mol and a computed logP of 3.60, distinguishing it from smaller or more polar N-substituted analogs .

Lipophilicity Profile Moderate-high lipophilicity supporting permeability studies without aggregation risk
Fraction sp³ High sp³ fraction promotes three-dimensional, lead-like chemical space for fragment screening
H-Bond Donor Count Single hydrogen-bond donor may reduce desolvation penalty, favoring passive membrane crossing

Why N-Substituents Cannot Be Interchanged in Tetrahydrobenzothiophene Carboxamides


Tetrahydrobenzo[b]thiophene-2-carboxamide analogs are not interchangeable building blocks. Simple variation of the N-substituent profoundly alters lipophilicity (logP shift from 1.86 to 3.60), hydrogen-bonding capacity (HBD count 1 vs 2), and fraction sp³ (Fsp³ 0.444 vs 0.615) . These changes directly impact passive permeability, metabolic stability, and target selectivity profiles—making generic substitution scientifically risky without side-by-side quantitative evidence.

Lipophilicity shift
LogP variation across N-substituents may alter passive permeability and off-target binding propensity.
Hydrogen-bonding profile
Additional HBD in polar analogs increases desolvation cost, likely affecting membrane permeation.
Developability index
Substantial difference in fraction sp³ across analogs may shift lead-likeness and attrition risk in optimization programs.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison

The N-tert-butyl derivative exhibits a computed logP of 3.60, representing a 1.28 log unit increase over the unsubstituted parent (logP 2.32) and a 1.74 log unit increase over the N-(2-hydroxyethyl) analog (logP 1.86) . This elevated lipophilicity predicts enhanced passive membrane permeability while remaining below the logP=5 threshold associated with promiscuous aggregation and poor aqueous solubility.

Lipophilicity
Data to verify
logP 3.60 vs Parent 2.32, N-(2-hydroxyethyl) 1.86
Δ +1.28 / +1.74
Supports intracellular permeability screening context
Computed logP; supplier datasheet
Lipophilicity logP Permeability

Enhanced Fraction sp³ for Developability

The N-tert-butyl substitution elevates the fraction of sp³-hybridized carbons (Fsp³) to 0.615, compared to 0.444 for the parent unsubstituted amide and 0.545 for the N-(2-hydroxyethyl) analog . Higher Fsp³ values are associated with improved clinical developability and lower attrition rates in drug discovery programs.

Fraction sp³
Data to verify
0.615
Δ +0.171 vs parent (0.444), +0.070 vs N-(2-hydroxyethyl) (0.545)
Supports lead-like developability screening
Computed Fsp³; higher values correlate with reduced attrition
Fraction sp³ Developability Molecular complexity

Reduced Hydrogen-Bond Donor Count

The N-tert-butyl compound possesses only 1 hydrogen-bond donor (amide NH), whereas the N-(2-hydroxyethyl) analog presents 2 HBDs (amide NH + terminal OH). The parent compound also has 1 HBD but lacks the steric shielding of the tert-butyl group . Minimizing HBD count while retaining moderate lipophilicity is a key design principle for achieving oral bioavailability and CNS penetration.

H-Bond Donors
Data to verify
1
vs N-(2-hydroxyethyl): 2; Parent: 1 (no steric shielding)
May reduce desolvation penalty in permeability models
Structural analysis; single HBD favors membrane crossing
Hydrogen bonding Permeability Druglikeness

Kinase Inhibitory Chemotype Context

Tetrahydrobenzothiophene carboxamides have been validated as dual kinase/SCD1 inhibitory chemotypes. Prototype compound MMDD13 (related scaffold) modulated fatty acid elongase and desaturase indexes while preserving kinase inhibitory activity . The N-tert-butyl substitution pattern has not been separately profiled in published head-to-head kinase panels; therefore, direct quantitative activity comparison for this specific compound versus other N-substituted analogs is not available at the time of this analysis.

Kinase Chemotype
Class-level
Tetrahydrobenzothiophene carboxamides
Chemotype linked to kinase/SCD1 modulation; no direct IC₅₀ data
Data gap; request target profiling from supplier
Kinase inhibition SCD1 Lipid metabolism

Optimal Procurement Scenarios


Fragment-Based Screening with High sp³

With an Fsp³ of 0.615 and logP of 3.60, this compound is well-suited for inclusion in fragment-screening libraries designed to explore three-dimensional, lead-like chemical space. The tert-butyl group introduces conformational restriction absent in the N-methyl or unsubstituted analogs .

SAR Studies of N-Substituent Bulk Effects

When paired with the unsubstituted parent (logP 2.32, Fsp³ 0.444) and the hydroxyethyl analog (logP 1.86, Fsp³ 0.545), this compound enables a systematic investigation of how N-substituent steric bulk and lipophilicity modulate target binding and selectivity . This matched molecular pair approach is valuable for kinase inhibitor optimization programs.

Cell-Permeability Probe Development

The compound's single hydrogen-bond donor and elevated logP predict superior passive membrane permeability relative to the N-(2-hydroxyethyl) analog (HBD=2, logP=1.86). This makes it a candidate for permeability probe studies in cell-based target engagement assays .

Metabolic Stability of Sterically Shielded Amides

The tert-butyl group provides steric hindrance to the adjacent amide bond, potentially reducing susceptibility to amidase-mediated hydrolysis compared to linear N-alkyl analogs. While direct stability data are not published, this compound can serve as a model substrate for comparative metabolic stability studies against N-methyl or N-ethyl analogs in liver microsome assays .

Application
Selection Property
Validation Focus
Fragment-based screening
High sp³, lipophilic scaffold
3D lead-like space, conformational restriction
N-substituent SAR studies
Property gradient (logP, Fsp³, HBD)
Matched molecular pair target selectivity
Cell-permeability probe
Low HBD, moderate lipophilicity
Passive permeability in cell-based assays
Amide metabolic stability
Sterically shielded amide bond
Comparative microsomal stability vs linear N-alkyl
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